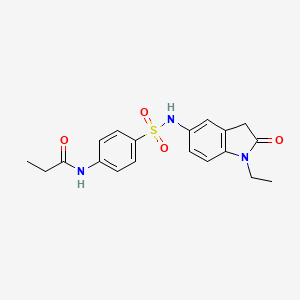

![molecular formula C31H42N4O7 B2955298 Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-phenylalanyl-L-leucyl-, phenylmethyl ester CAS No. 200427-89-0](/img/structure/B2955298.png)

Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-phenylalanyl-L-leucyl-, phenylmethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

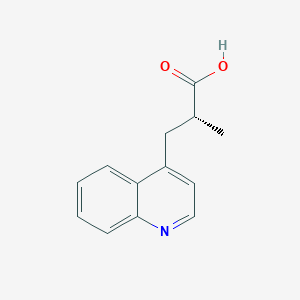

“Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-phenylalanyl-L-leucyl-, phenylmethyl ester” is a compound with the molecular formula C10H19NO4 . It is also known by other names such as Propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate and Isopropyl (tert-butoxycarbonyl)glycinate .

Molecular Structure Analysis

The compound has a molecular weight of 217.26 g/mol . Its InChIKey, a unique identifier for chemical substances, is UWYAMTCRMBVNOW-UHFFFAOYSA-N . The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines.Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 1.6, indicating its relative lipophilicity, which can influence its absorption and distribution within the body . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s topological polar surface area, a parameter that can influence its ability to cross cell membranes, is 64.6 Ų .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Modification

Glycine derivatives, including those similar to the specified compound, play a crucial role in peptide synthesis. The use of N-protected glycine esters allows for the specific acylation of amino groups in peptides, without affecting other functional groups. This specificity is crucial for synthesizing complex peptides, including those with therapeutic potential. For instance, the synthesis of glycyl-L-phenylalanyl-sRNA by Lapidot et al. (1967) demonstrated the use of N-protected glycine as a highly specific reagent for peptide chain elongation, highlighting the importance of such compounds in molecular biology and genetic engineering research (Lapidot, et al., 1967).

Drug Design and Delivery

Glycine esters and their derivatives are also explored for drug design and delivery systems. Their ability to undergo enzymatic and chemical transformations makes them ideal candidates for prodrug strategies, where the active drug is released in the body through the hydrolysis of ester bonds. For example, the study on serum-catalyzed hydrolysis of metronidazole amino acid esters by Cho and Haynes (1985) sheds light on the potential of glycine esters in developing more effective and targeted drug delivery mechanisms (Cho & Haynes, 1985).

Structural Studies and Material Science

The synthesis and characterization of compounds related to Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-phenylalanyl-L-leucyl-, phenylmethyl ester, contribute to our understanding of molecular structures and their physical properties. Studies like the one by Savage et al. (2006) on N-ortho-ferrocenyl benzoyl amino acid esters provide insights into the structural aspects of amino acid derivatives, which can have applications in material science, catalysis, and nanotechnology (Savage, et al., 2006).

Biochemistry and Molecular Biology

Research into glycine derivatives extends into biochemistry and molecular biology, where they are used to study enzyme mechanisms, protein structure, and function, and as tools in the synthesis of biomolecules. For instance, the use of glycine derivatives in the synthesis of bifunctional DTPA-like ligands, as explored by Anelli et al. (1999), demonstrates their utility in preparing compounds for medical imaging and diagnostics, highlighting their versatility and applicability in various scientific fields (Anelli, et al., 1999).

Eigenschaften

IUPAC Name |

benzyl 2-[[(2S)-4-methyl-2-[[(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O7/c1-21(2)16-24(28(38)32-19-27(37)41-20-23-14-10-7-11-15-23)35-29(39)25(17-22-12-8-6-9-13-22)34-26(36)18-33-30(40)42-31(3,4)5/h6-15,21,24-25H,16-20H2,1-5H3,(H,32,38)(H,33,40)(H,34,36)(H,35,39)/t24-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDNFDHXFLQGQN-DQEYMECFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2955215.png)

![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone](/img/structure/B2955216.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2955221.png)

![4H,6H,7H-thieno[3,2-c]pyran-4,6-dione](/img/structure/B2955222.png)

![1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2955223.png)

![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2955228.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2955231.png)

![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2955232.png)

![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2955233.png)